

Technical Support Center: Method Validation for Pangamic Acid Analysis

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Compound of Interest

Compound Name: Sodium pangamate

Cat. No.: B10753156

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for pangamic acid analysis. Given the ambiguous identity of "pangamic acid," this guide focuses on the validation of analytical methods for D-gluconodimethylamino acetic acid, the originally proposed chemical structure, and addresses the challenges arising from the variable composition of commercial products.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid ("Vitamin B15"), and why is its analysis and method validation so challenging?

A1: Pangamic acid, often marketed as "Vitamin B15," is not a scientifically recognized vitamin. [1][2][3] The primary challenge in its analysis is the lack of a consistent chemical identity.[2][4] Products sold as pangamic acid have been found to contain a variety of substances, including the originally proposed D-gluconodimethylamino acetic acid, but also diisopropylamine dichloroacetate, dimethylglycine, calcium gluconate, or even just lactose.[1][4] The U.S. FDA has stated that no identity has been established for a substance called pangamic acid and is unaware of a suitable specific analytical method for its determination.[4] This ambiguity means that a validated method for one "pangamic acid" product may not be applicable to another.

Q2: What analytical techniques are most suitable for the analysis of pangamic acid?

A2: Given its polar nature, High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher specificity and sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most appropriate techniques. Early methods described paper chromatography and colorimetric determination, but these lack the specificity required for modern analytical standards.^{[5][6]} LC-MS/MS is particularly well-suited as it can distinguish the target analyte from other components in complex matrices like dietary supplements.^{[7][8]}

Q3: Where can a certified reference standard for pangamic acid be obtained?

A3: Obtaining a certified reference standard is a significant hurdle. Because "pangamic acid" is not a single, well-defined compound, a universal certified reference standard does not exist.^[1] ^{[4][9]} Researchers must first define the specific molecule they intend to quantify, such as D-gluconodimethylamino acetic acid (CAS No. 20858-86-0), and then source a reference standard of known purity and identity from a reputable chemical supplier.^{[10][11]} The certificate of analysis for this standard is crucial for the validation process.

Q4: What are the key parameters that must be evaluated during method validation for pangamic acid analysis?

A4: According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method must be validated for several key performance characteristics to ensure it is fit for its intended purpose.^{[12][13][14]} These include:

- Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components (e.g., excipients, impurities).
- Linearity: A proportional relationship between the analyte concentration and the instrument's response over a defined range.
- Accuracy: The closeness of the measured value to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly (evaluated as repeatability and intermediate precision).
- Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

- Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
- Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions.[\[15\]](#)

Q5: What are common matrix effects when analyzing pangamic acid in dietary supplements or biological samples?

A5: Matrix effects, particularly ion suppression or enhancement in LC-MS/MS, are a common challenge. In dietary supplements, excipients like cellulose, stearic acid, and various salts can interfere with analyte ionization.[\[16\]](#) In biological matrices like plasma, phospholipids and salts are major sources of interference. To mitigate these effects, a robust sample preparation procedure (e.g., protein precipitation followed by solid-phase extraction) and the use of a stable isotope-labeled internal standard are highly recommended.[\[17\]](#)[\[18\]](#)

Data Presentation

Table 1: Reported Chemical Compositions of Products Labeled "Pangamic Acid" or "Vitamin B15"

Reported Composition	Reference(s)	Notes
D-gluconodimethylamino acetic acid	[1][19]	The originally proposed structure, though synthesis methods have been contested.
Diisopropylamine dichloroacetate	[1]	An "analogue" patented by the promoters of pangamic acid; hydrolyzes to toxic compounds.
Dimethylglycine (DMG) with other compounds	[4]	Often mixed with calcium gluconate.
Lactose	[1][19]	Found in at least one sample analyzed by researchers.
Mixtures of various inert materials	[1][20]	Products often have inconsistent and variable compositions.

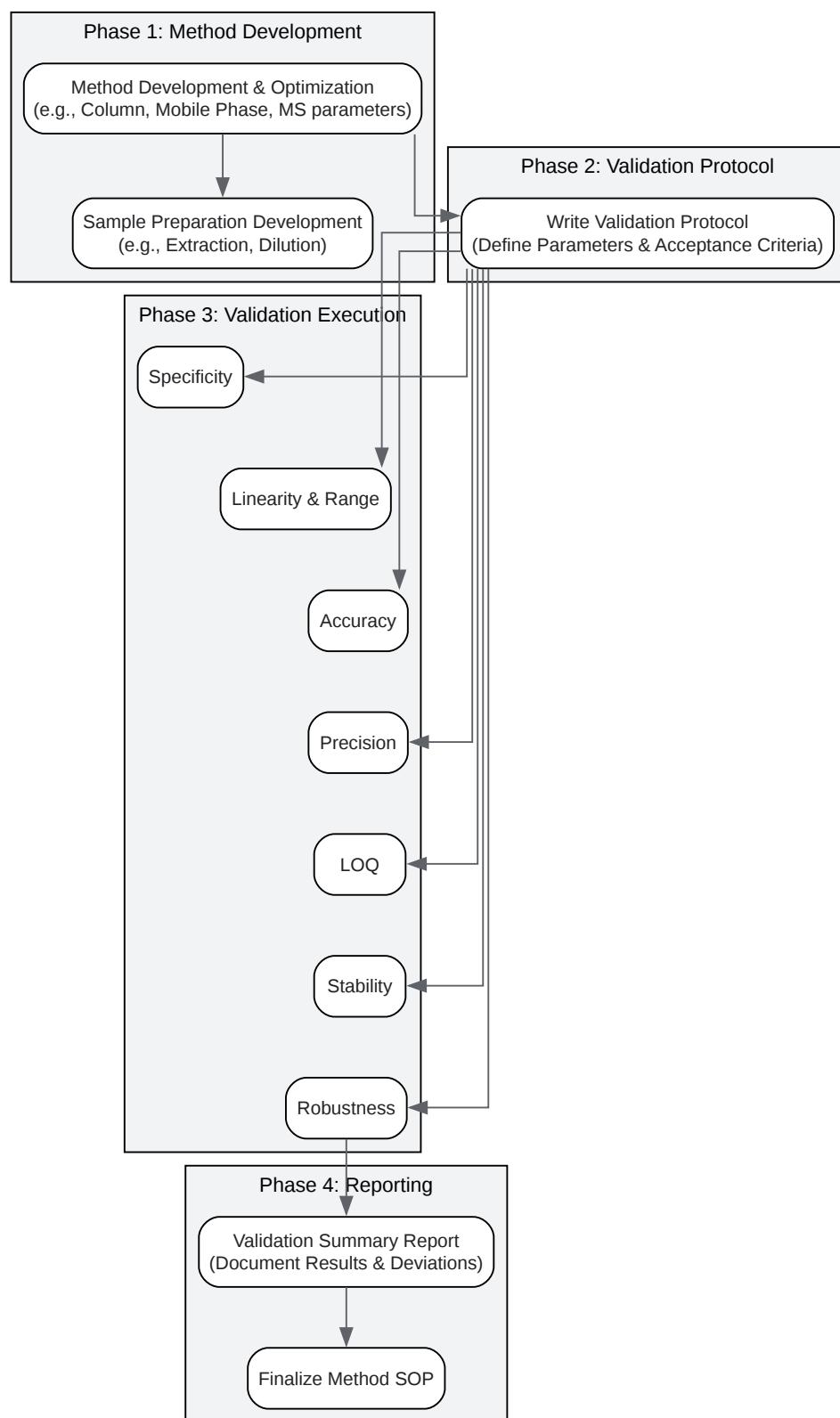
Table 2: Typical Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

Parameter	Acceptance Criteria (Typical)
Specificity	No significant interference at the retention time of the analyte and internal standard.
Linearity	Correlation coefficient (r^2) ≥ 0.995 .
Range	Typically 80% to 120% of the test concentration.
Accuracy	% Recovery within 98.0% to 102.0% for drug substance; 95.0% to 105.0% for drug product.
Precision (Repeatability & Intermediate)	Relative Standard Deviation (%RSD) $\leq 2.0\%$.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio ≥ 10 ; %RSD and Accuracy should meet predefined limits.
Robustness	%RSD of results should remain within acceptable limits after small variations in method parameters (e.g., pH, mobile phase composition).

Experimental Protocols & Visualizations

General Analytical Method Validation Workflow

The following diagram outlines the typical workflow for developing and validating a new analytical method.



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Caption: A typical four-phase workflow for analytical method development and validation.

Hypothetical Protocol: LC-MS/MS Method Validation for Pangamic Acid

This protocol describes the validation of a method for quantifying D-gluconodimethylamino acetic acid in a dietary supplement powder.

1. Objective: To validate a selective and accurate LC-MS/MS method for the determination of D-gluconodimethylamino acetic acid.

2. Materials and Reagents:

- Reference Standard: D-gluconodimethylamino acetic acid ($\geq 98\%$ purity)
- Internal Standard (IS): Stable isotope-labeled D-gluconodimethylamino acetic acid-d6
- Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
- Reagents: Formic acid (LC-MS grade)
- Matrix: Placebo dietary supplement powder (without the analyte)

3. Sample Preparation:

- Accurately weigh 100 mg of dietary supplement powder into a centrifuge tube.
- Add 10 mL of extraction solvent (Methanol:Water 80:20 v/v).
- Spike with internal standard solution.
- Vortex for 5 minutes, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm PVDF filter into an HPLC vial.

4. LC-MS/MS Conditions:

- LC System: UPLC System

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 2.1 x 100 mm, 1.7 μm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 95% B to 40% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 μL
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions:
 - Pangamic Acid: Precursor ion > Product ion (To be determined during method development)
 - IS: Precursor ion-d6 > Product ion-d6 (To be determined during method development)

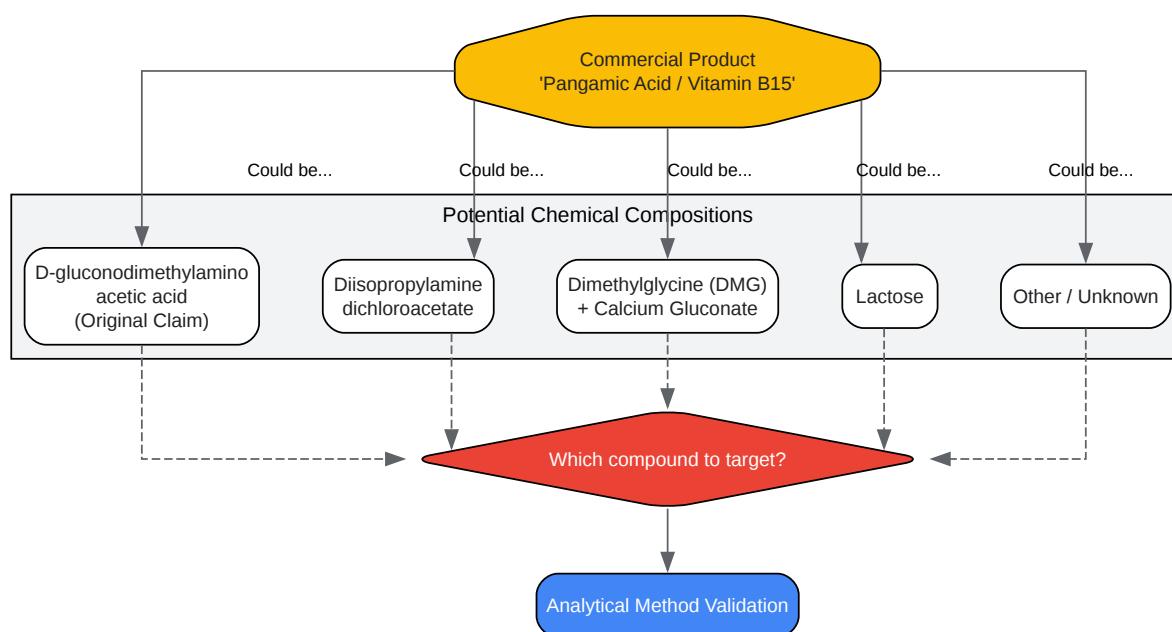
5. Validation Experiments:

- Specificity: Analyze blank matrix, matrix spiked with analyte and IS, and potential interfering substances.
- Linearity: Prepare a calibration curve with at least 6 non-zero concentration levels.
- Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on three different days (n=6 per level per day).
- Stability: Evaluate analyte stability in the stock solution and in the matrix after short-term storage (bench-top), long-term storage (frozen), and after freeze-thaw cycles.[\[15\]](#)

Troubleshooting Guides

The Ambiguous Identity of Pangamic Acid

The diagram below illustrates the core issue in analyzing "pangamic acid": the label does not refer to a single, defined chemical entity. Any analytical method must first target a specific, known compound from the list of possibilities.



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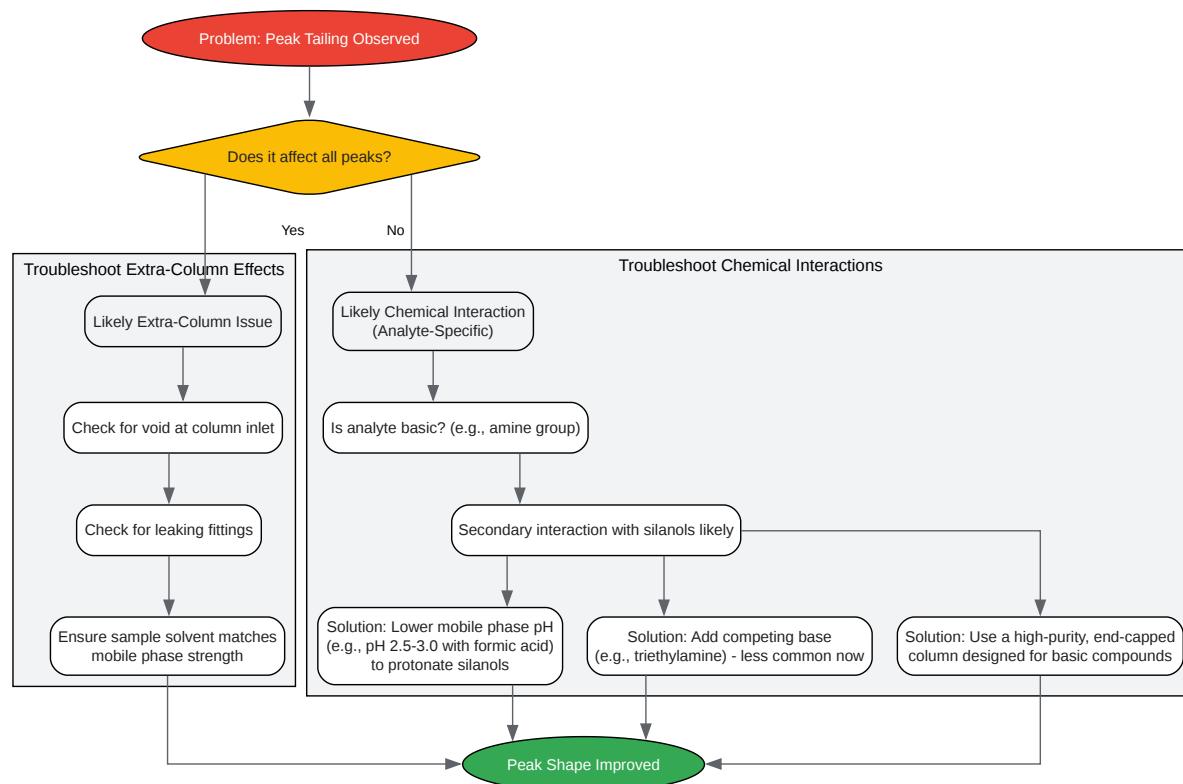
Caption: The challenge of validating a method for the undefined substance "Pangamic Acid".

Troubleshooting HPLC Peak Tailing

Peak tailing is a common issue in HPLC, especially for basic compounds like amines. It can compromise resolution and integration accuracy.

Q: My analyte peak is tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column. Follow this troubleshooting logic:



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